molecular formula C14H11NO3 B6388498 6-(4-Acetylphenyl)picolinic acid CAS No. 1261948-27-9

6-(4-Acetylphenyl)picolinic acid

Cat. No.: B6388498
CAS No.: 1261948-27-9
M. Wt: 241.24 g/mol
InChI Key: FUBBLDREBAIVAO-UHFFFAOYSA-N
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Description

6-(4-Acetylphenyl)picolinic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of picolinic acid, featuring a picolinic acid moiety substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Acetylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 4-acetylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between picolinic acid and 4-acetylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Acetylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 6-(4-Carboxyphenyl)picolinic acid.

    Reduction: 6-(4-Hydroxyphenyl)picolinic acid.

    Substitution: 6-(4-Nitrophenyl)picolinic acid, 6-(4-Halophenyl)picolinic acid.

Scientific Research Applications

6-(4-Acetylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-cancer and anti-inflammatory drugs.

    Industry: It can be used in the synthesis of advanced materials and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(4-Acetylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. The acetyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, which lacks the 4-acetylphenyl group.

    6-(4-Hydroxyphenyl)picolinic Acid: A reduced form of 6-(4-Acetylphenyl)picolinic acid.

    6-(4-Nitrophenyl)picolinic Acid: A nitrated derivative.

Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the acetyl group can influence the compound’s interaction with biological targets, potentially enhancing its therapeutic potential .

Properties

IUPAC Name

6-(4-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-5-7-11(8-6-10)12-3-2-4-13(15-12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBBLDREBAIVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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